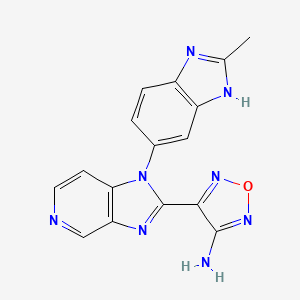

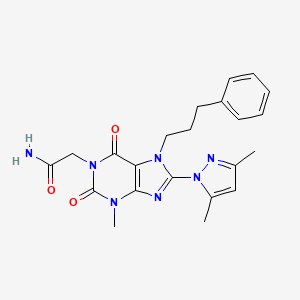

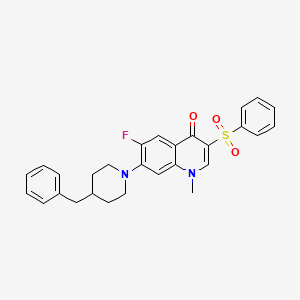

![molecular formula C18H21N3OS B2896981 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893982-41-7](/img/structure/B2896981.png)

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of new series of pyridazinone derivatives, including structures similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has been explored for potential anticancer activities. Through molecular docking studies, these compounds have demonstrated significant in-vitro antioxidant activity, which could be indicative of their utility in cancer therapy. The synthesis involves esterification, hydrazine hydrate reaction, and cyclization processes, with structure confirmation via FT-IR and NMR spectroscopy (Mehvish & Kumar, 2022).

Cytotoxic Activity

Research into novel thiopyrimidine derivatives derived from similar compounds has shown cytotoxic activity against various cancer cell lines. These compounds have been characterized by NMR, IR, and mass spectroscopies, with their molecular structures further confirmed by single-crystal X-ray diffraction. Their cytotoxicity was evaluated against human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines, revealing significant potential as cancer therapeutic agents (Stolarczyk et al., 2018).

Synthesis of Thienopyridines

A three-step synthesis procedure has been developed for 3-aryl-2-sulfanylthienopyridines, which are related to the chemical structure of interest. This procedure involves the substitution of halo groups with (sulfanylmethyl)sulfanyl groups, treatment with LDA, and dehydration with SOCl2. These compounds could serve as intermediates for further chemical transformations and have potential applications in material science and pharmacology (Kobayashi et al., 2013).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives, starting from compounds structurally similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has shown promising antimicrobial activities. These activities were evaluated against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as against fungal isolates like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities . They have been utilized against a range of biological targets and physiological effects .

Mode of Action

It’s known that some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This could potentially be one of the ways this compound interacts with its targets.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-2-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBGZMVZBQWVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

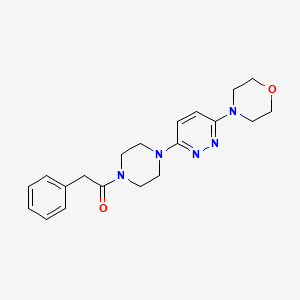

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)

![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)

![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)